molecular formula C18H19BrN4O B2490768 3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine CAS No. 2034369-66-7

3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine

Cat. No.: B2490768
CAS No.: 2034369-66-7
M. Wt: 387.281
InChI Key: CEASHDVWGPOCPI-UHFFFAOYSA-N
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Description

3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine is a complex organic compound that features a piperazine ring substituted with a 2-bromobenzoyl group and a cyclopropylpyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2-bromobenzoyl chloride with piperazine in the presence of a base such as triethylamine. This reaction forms the 2-bromobenzoyl-piperazine intermediate, which is then reacted with 6-cyclopropylpyridazine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a bromobenzoyl group with a cyclopropylpyridazine moiety makes it a versatile compound for various applications in medicinal chemistry and beyond .

Properties

IUPAC Name

(2-bromophenyl)-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN4O/c19-15-4-2-1-3-14(15)18(24)23-11-9-22(10-12-23)17-8-7-16(20-21-17)13-5-6-13/h1-4,7-8,13H,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEASHDVWGPOCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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